(4-Chloro-2,3-difluorophenyl)(methyl)sulfane
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Overview
Description
(4-Chloro-2,3-difluorophenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a chloro and two fluorine atoms on a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2,3-difluoroaniline with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dimethylformamide or tetrahydrofuran to ensure the reaction proceeds efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2,3-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide or tetrahydrofuran as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
(4-Chloro-2,3-difluorophenyl)(methyl)sulfane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the design of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit an enzyme involved in a disease pathway, thereby exerting therapeutic effects. The pathways involved often include signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2,3-difluorophenyl)(ethyl)sulfane
- (4-Chloro-2,3-difluorophenyl)(propyl)sulfane
- (4-Chloro-2,3-difluorophenyl)(butyl)sulfane
Uniqueness
(4-Chloro-2,3-difluorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylsulfane group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science. Compared to its analogs with longer alkyl chains, the methyl group provides a balance between reactivity and stability, making it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
1-chloro-2,3-difluoro-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2S/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIROGYUTJJTLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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